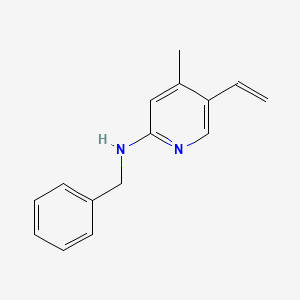

N-Benzyl-4-methyl-5-vinylpyridin-2-amine

Description

N-Benzyl-4-methyl-5-vinylpyridin-2-amine is a polysubstituted pyridine (B92270) derivative whose unique combination of functional groups—a secondary benzylamine (B48309), a vinyl group, and a methyl group on the pyridine core—suggests considerable potential in various synthetic applications. An in-depth examination of its constituent parts provides a framework for understanding its projected utility and the existing knowledge gaps in its study.

The pyridine ring is a fundamental six-membered aromatic heterocycle that is isosteric with benzene (B151609), where one CH group is replaced by a nitrogen atom. researchgate.net This structural feature imparts a unique set of chemical properties, including basicity, a dipole moment, and distinct reactivity patterns compared to its carbocyclic analog. Pyridine and its derivatives are of immense importance in medicinal chemistry, forming the core structure of more than 7000 existing drug molecules. nih.gov Their prevalence in pharmaceuticals and agrochemicals stems from their ability to engage in hydrogen bonding, coordinate with metal ions, and serve as a stable aromatic scaffold for introducing diverse functional groups. nih.govrsc.orgresearchgate.netsciencepublishinggroup.com This versatility makes the pyridine nucleus a "privileged scaffold," consistently utilized in the design of new therapeutic agents. nih.govrsc.org

While direct research on N-Benzyl-4-methyl-5-vinylpyridin-2-amine is not extensively documented in publicly available literature, its structure presents a fascinating convergence of three distinct and reactive chemical moieties. The potential utility of this molecule can be inferred by analyzing the known chemistry of its components.

The 2-(N-benzylamino) Group: The secondary amine at the C2 position, substituted with a benzyl (B1604629) group, is a key feature. N-alkylation of 2-aminopyridines is a common synthetic transformation, with methods including reactions with benzyl halides or, more modernly, dehydrative coupling with benzyl alcohols via "borrowing hydrogen" catalysis. nih.govnih.gov This amino group can act as a potent nucleophile, a directing group for metallation, or a coordination site for metal catalysts. Lewis acid-promoted benzylation of aminopyridines has also been shown to be an effective synthetic strategy. chemrxiv.org

The 5-Vinyl Group: The presence of a vinyl group at the C5 position introduces a site of unsaturation that is ripe for a variety of chemical transformations. Vinylpyridines are known to undergo electrophilic addition reactions and can participate in Michael additions. acs.orgacs.org Crucially, the vinyl group serves as a polymerizable handle. Poly(vinylpyridine) and its derivatives are functional polymers used in applications ranging from catalysis and surface modification to the development of materials with specific optical properties. nih.govnih.govresearchgate.net The synthesis of vinylpyridines often involves the dehydration of a corresponding hydroxyethylpyridine, which can be formed from the reaction of a methylpyridine with formaldehyde. chemicalbook.com

The 4-Methyl Group: Alkyl groups at the 2- or 4-position of a pyridine ring possess acidic protons on the carbon adjacent to the ring. quimicaorganica.org These protons can be abstracted by strong bases to generate a nucleophilic carbanion, which can then react with various electrophiles, allowing for further functionalization and chain extension. quimicaorganica.org

This trifunctional arrangement makes N-Benzyl-4-methyl-5-vinylpyridin-2-amine a highly promising monomer for creating functional polymers where the aminopyridine unit can be used for post-polymerization modification, metal chelation, or to influence the polymer's solubility and thermal properties.

| Functional Group | Position | Potential Reactivity / Synthetic Utility | Relevant Reaction Types |

|---|---|---|---|

| Pyridine Nitrogen | 1 | Basicity, Nucleophilicity, Ligand Coordination, Quaternization | Acid-base reactions, N-alkylation, Metal complexation |

| N-Benzylamino Group | 2 | Nucleophilicity, H-bond donor, Directing group for lithiation | Further N-alkylation/arylation, Acylation, Coordination chemistry |

| Methyl Group | 4 | C-H acidity, Precursor for functionalization | Deprotonation-alkylation, Oxidation |

| Vinyl Group | 5 | Polymerization handle, Dienophile, Michael acceptor | Radical/anionic polymerization, Diels-Alder, Michael addition, Hydrogenation |

The primary research gap concerning N-Benzyl-4-methyl-5-vinylpyridin-2-amine is the profound lack of foundational data. There is no readily available published information detailing its synthesis, spectroscopic characterization, or explored reactivity. This presents a clear set of objectives for future research:

Development of a Synthetic Route: A primary objective is to establish a high-yielding and scalable synthesis for the title compound. This would likely involve a multi-step sequence, potentially starting from a commercially available substituted pyridine and sequentially introducing the vinyl, methyl, and N-benzylamino groups.

Full Characterization: Comprehensive spectroscopic analysis, including NMR (¹H, ¹³C), IR, and mass spectrometry, is required to unambiguously confirm its structure. X-ray crystallography would provide definitive proof of its solid-state conformation.

Exploration of Reactivity: Systematic investigation into the reactivity of each functional group is necessary. This includes studying the polymerization of the vinyl group, the coordination chemistry of the aminopyridine moiety, and the potential for functionalizing the methyl group.

Application as a Monomer: A key research direction would be to utilize N-Benzyl-4-methyl-5-vinylpyridin-2-amine as a monomer to synthesize novel functional polymers. The properties of the resulting polymers, such as their thermal stability, solubility, and metal-binding capabilities, would be of significant interest.

| Technique | Expected Observations |

|---|---|

| ¹H NMR | - Aromatic protons on the pyridine ring (distinct singlets or doublets).

|

| ¹³C NMR | - Resonances for all unique carbon atoms, including the sp² carbons of the pyridine ring, benzyl ring, and vinyl group, as well as the sp³ carbons of the benzylic CH₂ and methyl group. |

| IR Spectroscopy | - N-H stretching vibration (around 3300-3500 cm⁻¹).

|

| Mass Spectrometry | - A molecular ion peak corresponding to the exact mass of the compound (C₁₅H₁₆N₂).

|

Structure

3D Structure

Properties

Molecular Formula |

C15H16N2 |

|---|---|

Molecular Weight |

224.30 g/mol |

IUPAC Name |

N-benzyl-5-ethenyl-4-methylpyridin-2-amine |

InChI |

InChI=1S/C15H16N2/c1-3-14-11-17-15(9-12(14)2)16-10-13-7-5-4-6-8-13/h3-9,11H,1,10H2,2H3,(H,16,17) |

InChI Key |

JSQYGNPDCIALEY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1C=C)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Strategic Methodologies for the Chemical Synthesis of N Benzyl 4 Methyl 5 Vinylpyridin 2 Amine

Direct Synthetic Approaches to 2-Aminopyridine (B139424) Derivatives

The formation of the 2-aminopyridine substructure is a critical step. Several major pathways can be envisioned, including the modification of pre-existing aminopyridines, the substitution of leaving groups on the pyridine (B92270) ring, or the de novo construction of the heterocyclic system.

N-Alkylation Strategies of 2-Aminopyridine Precursors

One of the most direct methods to form the N-benzyl bond is through the N-alkylation of a suitable 2-aminopyridine precursor. gcwgandhinagar.com This strategy involves reacting a pre-formed 2-amino-4-methyl-5-vinylpyridine with a benzyl (B1604629) halide. gcwgandhinagar.com While seemingly straightforward, the N-alkylation of aminoheterocycles like 2-aminopyridines can be challenging. rsc.orgpsu.edu

These reactions typically involve the deprotonation of the amino group with a base, followed by reaction with an alkylating agent. psu.edu Common bases used for this purpose include cesium carbonate, often in a polar aprotic solvent like DMF. rsc.orgpsu.edu The use of additives like tetrabutylammonium (B224687) iodide (TBAI) can facilitate the reaction. psu.edu However, forcing conditions with high temperatures or strong bases are sometimes required, which can be incompatible with sensitive functional groups. psu.edu An alternative approach involves activating the amine with a carbamate (B1207046) or acyl group before alkylation, followed by a deprotection step. psu.edu For instance, a 2-amino-3-acylthiophene was successfully N-alkylated under mild conditions using a carbamoyl (B1232498) intermediate. psu.edu

A potential synthetic route could start from 2-amino-4-methyl-5-ethylpyridine. The ethyl group could be dehydrogenated to a vinyl group later in the synthesis. The N-alkylation would then be performed on this precursor using benzyl bromide in the presence of a base like cesium carbonate.

| Method | Reagents | Conditions | Key Features | Reference(s) |

| Direct N-Alkylation | Benzyl halide, Base (e.g., Cs₂CO₃), Additive (e.g., TBAI) | Mild to forcing conditions, often in DMF | Can be direct but may require harsh conditions; potential for side reactions. | rsc.orgpsu.edu |

| N-Alkylation via Acylamino Intermediate | 1. Acylation (e.g., Ac₂O) 2. Alkylation (Base, Alkyl halide) 3. Deprotection | Multi-step process | Milder alkylation conditions; requires extra protection/deprotection steps. | psu.edu |

| N-Alkylation via Carbamate Intermediate | 1. Carbamoylation (e.g., BnO₂CCl) 2. Alkylation (Base, Alkyl halide) 3. Deprotection | Multi-step process | Offers an alternative route for substrates difficult to alkylate directly. | psu.edu |

Nucleophilic Aromatic Substitution (SNAr) Routes via Halogenated Pyridines

Nucleophilic aromatic substitution (SNAr) is a powerful method for forming C-N bonds on electron-deficient heterocyclic rings like pyridine. youtube.com In this approach, a halogen (typically Cl or Br) at the 2-position of a 4-methyl-5-vinylpyridine precursor is displaced by benzylamine (B48309). The pyridine nitrogen acts as an intrinsic electron-withdrawing group, activating the C2 and C4 positions for nucleophilic attack. youtube.comvaia.comyoutube.com

Transition-metal catalysis has revolutionized the scope and efficiency of C-N bond formation.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is one of the most versatile methods for aryl amination. wikipedia.org It allows for the coupling of aryl halides (including 2-halopyridines) with a wide range of amines, including benzylamine. acs.orgacs.org The reaction typically employs a palladium precursor, such as Pd(OAc)₂, and a phosphine (B1218219) ligand. acs.orgacs.org The choice of ligand is crucial; chelating bis(phosphine) ligands like DPPF or BINAP are effective as they prevent catalyst deactivation by the pyridine nitrogen. wikipedia.orgacs.org A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is commonly used. acs.org A practical method for the amination of 2-bromopyridines has been developed using Pd(OAc)₂, a ligand like 1,3-bis(diphenylphosphino)propane (B126693) (dppp), and NaOt-Bu in toluene, often performed in a sealed tube to accommodate volatile amines or improve reaction rates. acs.orgacs.org

Copper-Catalyzed Amination: Copper-catalyzed methods, often referred to as Ullmann-type couplings, provide a valuable alternative to palladium. These reactions are often less expensive and can be effective for coupling aryl halides with amines. rsc.org A simple and efficient system using copper(I) iodide (CuI) and a ligand such as N,N-dimethylcyclohexane-1,2-diamine has been reported for the amidation of 2-chloropyridines. rsc.org Another effective system for the amination of 2-bromopyridine (B144113) utilizes copper(I) oxide (Cu₂O) with aqueous ammonia (B1221849) in ethylene (B1197577) glycol, which can be adapted for primary amines like benzylamine. researchgate.net

| Catalytic System | Typical Catalyst/Ligand | Typical Base | Key Features | Reference(s) |

| Buchwald-Hartwig (Palladium) | Pd(OAc)₂ or Pd₂(dba)₃ / Phosphine Ligand (e.g., BINAP, dppp) | NaOt-Bu, K₂CO₃ | Broad scope, high yields; sensitive to ligand and substrate choice. | wikipedia.orgacs.orgacs.org |

| Ullmann-type (Copper) | CuI, Cu₂O / Diamine or other N-ligand | K₂CO₃, Cs₂CO₃ | Less expensive than Pd; may require higher temperatures. | rsc.orgresearchgate.net |

While often requiring harsher conditions, SNAr can also proceed without a metal catalyst. The direct displacement of a leaving group from an activated pyridine ring is possible with strong nucleophiles. researchgate.net For instance, the reaction of 2-cyanopyridines with lithium amides can afford 2-aminopyridines by displacing the cyanide group. researchgate.net

The classic Chichibabin reaction represents a substitution where hydride is the leaving group. It involves heating pyridine with sodium amide to produce 2-aminopyridine. youtube.comyoutube.com While historically significant, this reaction typically requires high temperatures and works best on unactivated pyridines, making it less suitable for highly substituted or functionalized substrates. youtube.com More recent developments include photocatalyst-free methods that activate primary amines via pyridinium (B92312) salts, enabling deaminative functionalizations under mild, visible-light conditions. nih.gov

Condensation Reactions for Pyridine Ring Formation

Instead of functionalizing a pre-formed ring, the entire N-benzyl-4-methyl-5-vinylpyridin-2-amine skeleton can be constructed from acyclic precursors through condensation reactions. numberanalytics.combaranlab.org These methods offer a high degree of flexibility in introducing the desired substitution pattern from the outset.

Hantzsch Pyridine Synthesis: This classic method involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source. pharmaguideline.com To synthesize the target molecule, one could theoretically use a vinyl-substituted aldehyde, a methyl-substituted β-ketoester, and benzylamine as the nitrogen source, followed by an oxidation step.

Kröhnke Pyridine Synthesis: This method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate (B1210297) to yield 2,4,6-trisubstituted pyridines. pharmaguideline.com Variations could potentially be adapted to generate the required substitution pattern.

Chichibabin Pyridine Synthesis: In its general form, this reaction involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia. wikipedia.org While often associated with low yields for complex targets, its use of inexpensive starting materials makes it relevant. wikipedia.org

| Named Reaction | Precursors | Key Feature | Reference(s) |

| Hantzsch Synthesis | Aldehyde, β-ketoester (2 eq.), Ammonia source | Forms a dihydropyridine (B1217469) intermediate that requires subsequent oxidation. | pharmaguideline.com |

| Kröhnke Synthesis | α-Pyridinium methyl ketone salts, α,β-Unsaturated carbonyls, Ammonium acetate | Builds polysubstituted pyridines. | pharmaguideline.comacs.org |

| Chichibabin Synthesis | Aldehydes, Ketones, Ammonia | A classical, though often low-yielding, method for pyridine ring formation. | numberanalytics.comwikipedia.org |

Installation of the Vinyl Moiety at the Pyridine Core

The introduction of the vinyl group at the C5 position is a key challenge. This functionalization can be performed either before or after the construction of the main aminopyridine framework.

One established method for creating vinylpyridines is the dehydrogenation of the corresponding ethylpyridine. google.com This process is typically carried out in the gas phase at high temperatures (450–800 °C) over a dehydrogenation catalyst, such as chromium oxide on alumina. google.com Therefore, a plausible route to the target compound would involve synthesizing N-benzyl-5-ethyl-4-methylpyridin-2-amine first, followed by this high-temperature dehydrogenation step.

Another strategy involves the conjugate addition of nucleophiles to vinyl-substituted pyridines. thieme-connect.com While this is a reaction of a vinylpyridine rather than a method to install the vinyl group, it highlights the reactivity of the moiety. The electron-withdrawing nature of the pyridine ring polarizes the vinyl group, making the β-carbon susceptible to nucleophilic attack. thieme-connect.com This reactivity must be considered if the vinyl group is present during other synthetic steps.

More modern approaches could involve cross-coupling reactions. For instance, a 5-halo-4-methyl-2-(N-benzylamino)pyridine could potentially undergo a Stille or Suzuki coupling with a vinyl-organometallic reagent to install the vinyl group, though this would require careful optimization to avoid side reactions with the amino group.

Strategies for Vinylpyridine Synthesis from Picoline Derivatives

The introduction of a vinyl group onto a pyridine ring can be achieved through various methods, with the reaction of a picoline (methylpyridine) derivative with an aldehyde being a common and effective strategy. google.com For the synthesis of a 5-vinylpyridine derivative starting from a 4-methylpyridine (B42270) precursor, a plausible route involves the initial synthesis of 2-amino-4-methylpyridine (B118599).

One documented method for preparing 2-amino-4-methylpyridine involves the reaction of 3-methylpyridine (B133936) with sodamide in an inert solvent like xylene at elevated temperatures. google.com This reaction, known as the Chichibabin reaction, introduces an amino group at the 2-position of the pyridine ring.

A more contemporary approach to synthesizing 2-amino-4-methylpyridine starts from ethyl 2-(4-methylfuran) formate. wikipedia.org This multi-step process involves a ring expansion reaction in the presence of ammonia and formamide, followed by hydroxylation, chlorination, and subsequent de-chlorination to yield the desired 2-amino-4-methylpyridine. wikipedia.org This method is advantageous as it avoids the formation of hard-to-separate diamino byproducts. wikipedia.org

With the 2-amino-4-methylpyridine core in hand, the subsequent introduction of the vinyl group at the 5-position would likely proceed through a formylation step to create an aldehyde, which can then be converted to the vinyl group.

Olefination Reactions (e.g., Horner-Wadsworth-Emmons, Wittig)

Once a 5-formyl-2-amino-4-methylpyridine intermediate is obtained, the vinyl group can be installed using classic olefination reactions such as the Horner-Wadsworth-Emmons (HWE) or the Wittig reaction.

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes from aldehydes and phosphonate (B1237965) carbanions. mdpi.com This reaction is renowned for its high stereoselectivity, typically favoring the formation of the (E)-alkene. mdpi.comorganic-chemistry.org The reaction proceeds via the deprotonation of a phosphonate ester to form a stabilized carbanion, which then undergoes nucleophilic addition to the aldehyde. The resulting intermediate collapses to form the alkene and a water-soluble phosphate (B84403) byproduct, which simplifies purification. mdpi.com

| Reagent/Condition | Role | Typical Examples |

| Phosphonate Ester | Source of the vinyl carbon | Diethyl (vinyl)phosphonate |

| Base | Deprotonation of phosphonate | NaH, n-BuLi, KHMDS |

| Aldehyde | Carbonyl electrophile | 5-formyl-2-amino-4-methylpyridine |

| Solvent | Reaction medium | THF, DMF |

The Wittig reaction is another cornerstone of olefination chemistry, utilizing a phosphonium (B103445) ylide to convert an aldehyde or ketone into an alkene. masterorganicchemistry.comnih.gov The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Stabilized ylides generally yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. masterorganicchemistry.com The driving force for this reaction is the formation of the highly stable triphenylphosphine (B44618) oxide byproduct. nih.gov

| Reagent/Condition | Role | Typical Examples |

| Phosphonium Salt | Precursor to the ylide | Methyltriphenylphosphonium bromide |

| Base | Formation of the ylide | n-BuLi, NaH, NaOMe |

| Aldehyde | Carbonyl electrophile | 5-formyl-2-amino-4-methylpyridine |

| Solvent | Reaction medium | THF, Et₂O |

Introduction of the Benzyl Substituent on the Amine Nitrogen

The final key transformation in the synthesis of the target molecule is the introduction of the benzyl group onto the nitrogen of the 2-amino group. This can be accomplished through direct alkylation or reductive amination.

Alkylation of Amine Functionalities

Direct N-alkylation of aminopyridines with a benzyl halide is a straightforward approach. However, this method can be complicated by over-alkylation, leading to the formation of quaternary ammonium salts, and potential alkylation at the pyridine ring nitrogen. google.com To circumvent these issues, the reaction conditions must be carefully controlled. The use of a suitable base and a non-polar solvent can favor mono-alkylation of the exocyclic amine. A patent describes the N-acylation of 3-amino-4-methylpyridine, followed by quaternization of the pyridine nitrogen with a benzyl halide, which could be a strategic alternative to direct benzylation of the amino group. wikipedia.org

Reductive Amination Protocols

Reductive amination is a highly effective and widely used method for the synthesis of secondary and tertiary amines from aldehydes or ketones and a primary or secondary amine. masterorganicchemistry.comsigmaaldrich.com This one-pot procedure involves the initial formation of an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. nih.gov Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). sigmaaldrich.comresearchgate.net

For the synthesis of N-Benzyl-4-methyl-5-vinylpyridin-2-amine, reductive amination would involve reacting 2-amino-4-methyl-5-vinylpyridine with benzaldehyde (B42025) in the presence of a suitable reducing agent. This method often provides cleaner reactions and higher yields of the desired secondary amine compared to direct alkylation. sigmaaldrich.com

| Reagent/Condition | Role | Typical Examples |

| Amine | Nucleophile | 2-amino-4-methyl-5-vinylpyridine |

| Carbonyl Compound | Electrophile | Benzaldehyde |

| Reducing Agent | Reduces the imine intermediate | NaBH₃CN, NaBH(OAc)₃ |

| Solvent | Reaction medium | Methanol, Dichloromethane |

Green Chemistry Approaches in the Synthesis of N-Benzyl-4-methyl-5-vinylpyridin-2-amine and Analogues

The principles of green chemistry are increasingly being applied to the synthesis of pyridine derivatives to reduce environmental impact and improve efficiency. nih.gov These approaches focus on the use of environmentally benign solvents, catalysts, and energy sources.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. tandfonline.com The synthesis of various pyridine derivatives has been successfully achieved using microwave irradiation, often in conjunction with solvent-free conditions or green solvents like water or ethanol. tandfonline.comresearchgate.net

The use of recyclable catalysts, such as hydrotalcite-lanthanum nanocatalysts, is another key aspect of green pyridine synthesis. rsc.org These catalysts can be easily recovered and reused multiple times, reducing waste and cost. rsc.org Ionic liquids are also gaining attention as green reaction media and catalysts for pyridine synthesis due to their low volatility and tunable properties. nih.gov

Multi-Component Reactions (MCRs) and Cascade Sequences for Analogous Structures

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer a highly efficient and atom-economical route to complex molecules. rsc.org Several MCRs have been developed for the synthesis of substituted pyridines.

For instance, a three-component synthesis of polysubstituted pyridines has been developed based on a catalytic intermolecular aza-Wittig reaction followed by a Diels-Alder reaction. rsc.org Another example is the one-pot condensation reaction of an aldehyde, malononitrile, and a thiol to produce 2-amino-3,5-dicyano-6-sulfanyl pyridine derivatives. rsc.org These MCRs allow for the rapid generation of diverse pyridine libraries from simple and readily available starting materials. While a direct MCR for the synthesis of N-Benzyl-4-methyl-5-vinylpyridin-2-amine is not yet reported, the principles of MCRs could be applied to develop novel and efficient synthetic routes to this and analogous structures.

Elucidation of Reaction Mechanisms and Reactivity Profiles of N Benzyl 4 Methyl 5 Vinylpyridin 2 Amine

Mechanistic Pathways of Amine-Based Reactions Involving the N-Benzyl Group

The presence of the N-benzyl group and the secondary amine function allows for a range of reactions centered on the nitrogen atom. The benzyl (B1604629) group itself is relatively stable but influences the steric and electronic environment of the amine. wikipedia.org

The exocyclic secondary amine in N-Benzyl-4-methyl-5-vinylpyridin-2-amine possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. This nucleophilicity allows it to attack various electrophilic centers. While direct studies on the target molecule are sparse, the behavior can be inferred from similar 2-aminopyridine (B139424) derivatives. The pyridine (B92270) nitrogen can also exhibit nucleophilicity, but in many bis(imino)pyridine systems, the exocyclic nitrogen is the primary site of reaction. scielo.org.mx In the case of N-benzyl-2-aminopyrimidine, a related structure, the exocyclic amine readily participates in reactions. acs.org

Alkylation is a fundamental reaction for amines. The secondary amine in N-Benzyl-4-methyl-5-vinylpyridin-2-amine can be further alkylated to a tertiary amine. This N-alkylation typically proceeds via a nucleophilic substitution (SN2) mechanism where the amine attacks an alkyl halide. rsc.org The use of a base is often required to deprotonate the amine or the resulting ammonium (B1175870) salt, driving the reaction to completion. chemrxiv.org Various catalytic systems, including those based on cobalt rsc.org and manganese organic-chemistry.org, have been developed to facilitate the N-alkylation of amines with alcohols in what is known as the "borrowing hydrogen" methodology.

Alkylation can also potentially occur at the benzylic position (the CH₂ group alpha to the phenyl ring and beta to the amine nitrogen). This position is activated due to the stability of the resulting benzylic radical or anion. wikipedia.org However, direct alkylation at this site is less common than N-alkylation and would require specific reaction conditions, such as the use of a strong base to deprotonate the benzylic carbon. The primary and most facile alkylation pathway remains the reaction at the nucleophilic amine nitrogen. organic-chemistry.orgresearchgate.net

Reactivity of the Vinyl Moiety in N-Benzyl-4-methyl-5-vinylpyridin-2-amine

The vinyl group at position 5 of the pyridine ring is an electron-rich alkene. Its reactivity is significantly influenced by the electronic properties of the pyridine ring, making it susceptible to a variety of addition and polymerization reactions.

The vinyl group attached to a pyridine ring behaves as a Michael acceptor, making it susceptible to conjugate addition reactions. This reactivity is well-documented for 2- and 4-vinylpyridines and can be extended to the 5-vinyl derivative. nih.gov Various nucleophiles, including amines, thiols, and carbanions, can add across the double bond. mdpi.comresearchgate.net The reaction is often facilitated by acidic conditions, which protonate the pyridine nitrogen, enhancing the electrophilicity of the vinyl group. mdpi.comresearchgate.net For instance, the treatment of vinylpyridines with amines under acidic conditions yields the corresponding aminoethyl-substituted pyridines. mdpi.com This method provides a versatile route for the functionalization of the pyridine scaffold.

| Nucleophile Type | Specific Nucleophile | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| N-centered | Amines (e.g., piperidine (B6355638), morpholine) | Acidic conditions | Aminoethyl-substituted pyridines | mdpi.com |

| O-centered | Alcohols | Photoirradiation in acidic media | Alkyl 2-(2-pyridyl)ethyl ether | researchgate.net |

| S-centered | Sodium methanesulfinate | Acidic conditions | Ethyl methyl sulfones | mdpi.com |

| C-centered | Indole | Acidic conditions | 2-(Indol-3-yl)ethyl derivatives | mdpi.com |

| C-centered | Organolithium reagents | Anhydrous conditions | Dipyridyl-alkane derivatives | nih.gov |

The vinyl group can participate in various pericyclic cycloaddition reactions to form new ring systems. fiveable.me These reactions are powerful tools in organic synthesis for creating molecular complexity.

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions between vinylpyridines and other alkenes can form cyclobutane (B1203170) rings. libretexts.org These reactions often proceed via a triplet excited state and can be controlled with high stereoselectivity through the use of chiral Brønsted acid catalysts, which form an organized complex with the substrates. nih.govnih.gov

[3+2] Cycloaddition: Vinylpyridines can act as dipolarophiles in [3+2] cycloaddition reactions with 1,3-dipoles, such as azomethine imines, to form five-membered heterocyclic rings. libretexts.org For example, copper-catalyzed cycloadditions of azomethine imines to vinyl groups provide access to pyrazolo[1,2-a]pyrazole scaffolds. researchgate.net Catalyst-free [3+2] cycloadditions have also been reported between vinylpyridines and isothiocyanato oxindoles. acs.org

Other Cycloadditions: Vinylpyridines can also engage in other cycloaddition modes, such as the [5+1] cycloaddition with vinylcyclopropanes and vinylidenes, catalyzed by cobalt, to yield six-membered rings. nih.gov

| Reaction Type | Reactant Partner | Conditions/Catalyst | Product | Reference |

|---|---|---|---|---|

| Photochemical [2+2] | N-vinylacetamide | Visible light, Ir(III) photocatalyst, Chiral Brønsted acid | Chiral cyclobutane derivatives | nih.govnih.gov |

| [3+2] Cycloaddition | Azomethine imines | Copper catalyst (CuAIAC) | Pyrazolo[1,2-a]pyrazoles | researchgate.net |

| [3+2] Cycloaddition | 3-Isothiocyanato oxindoles | Catalyst-free | Spiro[pyrrolidin-3,2'-oxindole] | acs.org |

| [4+2] Cycloaddition (Diels-Alder) | Enamines (as dienophiles) | Acid-catalyzed | Pyridyl-substituted cyclohexenes | acs.org |

| [3π + 2σ] Cycloaddition | Bicyclo[1.1.0]butanes | Pyridine-boryl radical catalyst | 2-Azabicyclo[3.1.1]heptenes | chemrxiv.org |

The vinyl group enables N-Benzyl-4-methyl-5-vinylpyridin-2-amine to act as a monomer in polymerization reactions, leading to the formation of functional polymers. The properties of these polymers can be tuned by the pendant benzylaminopyridine group.

Radical Polymerization: Vinylpyridines readily undergo radical polymerization. This can be initiated by thermal initiators like azobisisobutyronitrile (AIBN) or through redox initiation systems. nih.govethernet.edu.et Controlled or "living" radical polymerization techniques, such as nitroxide-mediated polymerization (NMP) using TEMPO, allow for the synthesis of polymers with well-defined molecular weights and narrow polydispersities. capes.gov.br

Other Polymerization Methods: Other methods have also been successfully applied to vinylpyridine monomers. Emulsion polymerization, using reactive block copolymers as emulsifiers, can produce functionalized colloidal particles. nih.gov Solution polymerization is another common technique, where reaction parameters like temperature and agitation can be optimized to control monomer conversion and polymer properties. nih.gov Furthermore, seed swelling polymerization has been employed to create monodisperse, crosslinked microspheres from 4-vinylpyridine (B31050) for applications like solid-phase extraction. nih.gov

| Polymerization Method | Key Reagents/Conditions | Polymer Characteristics | Reference |

|---|---|---|---|

| Controlled Radical (NMP) | TEMPO (2,2,6,6-Tetramethylpiperidine-N-oxyl) | Linear increase in molecular weight with conversion, narrow polydispersity. | capes.gov.br |

| Emulsion Polymerization | Reactive block copolymer emulsifiers | Functionalized polymeric colloidal particles. | nih.gov |

| Solution Polymerization | Initiator (e.g., AIBN), solvent, controlled temperature | Semicrystalline polymers, particle clusters. | nih.gov |

| Seed Swelling Polymerization | Polystyrene seed, initiator (AIBN), crosslinker, pore-forming agent | Monodisperse porous microspheres. | nih.gov |

| End-Functionalized Polymerization | Yttrium ene-diamido complexes | Polymers with specific heteroaromatic groups at the chain end. | acs.org |

Electrophilic and Nucleophilic Behavior of the Pyridine Core

The pyridine ring forms the core of the molecule's reactivity. Unlike its carbocyclic analog, benzene (B151609), the pyridine heterocycle contains a nitrogen atom that is more electronegative than carbon. stackexchange.comyoutube.com This electronegativity results in an inductive withdrawal of electron density from the ring carbons, making the pyridine ring electron-deficient. stackexchange.com Consequently, pyridine is generally less reactive towards electrophilic aromatic substitution than benzene, a phenomenon referred to as deactivation. stackexchange.comyoutube.comquimicaorganica.org The reaction conditions required for electrophilic substitution on pyridine are often more severe than those for benzene. youtube.comquimicaorganica.org

The distribution of electron density is not uniform. Resonance structures show that the nitrogen atom primarily withdraws electron density from the ortho (C2, C6) and para (C4) positions. stackexchange.com This leaves the meta positions (C3, C5) as the most electron-rich sites. Therefore, electrophilic attack preferentially occurs at the C3 and C5 positions, as the cationic intermediate (sigma complex) avoids placing a positive charge on the electronegative nitrogen atom. quora.comaklectures.com

Conversely, the electron-deficient nature of the pyridine ring, particularly at the C2, C4, and C6 positions, makes it susceptible to nucleophilic attack. wikipedia.orgquimicaorganica.orgalmerja.com Nucleophilic aromatic substitution on pyridines with a suitable leaving group at these positions proceeds readily because the negative charge of the intermediate (Meisenheimer complex) can be effectively stabilized by the electronegative nitrogen atom through resonance. almerja.comquora.com

Substituent Effects on Pyridine Reactivity

The inherent reactivity of the pyridine core is profoundly influenced by the nature of its substituents. These groups can either enhance or suppress the ring's reactivity towards electrophiles and nucleophiles by donating or withdrawing electron density, a behavior that can be quantified using parameters like the Hammett equation. nih.gov

Electron-Donating Groups (EDGs): Substituents such as amino (-NH2), alkyl (-R), and alkoxy (-OR) groups donate electron density to the ring, primarily through resonance (+R effect) or induction (+I effect). pearson.comnumberanalytics.com This increased electron density partially counteracts the deactivating effect of the ring nitrogen, making electrophilic substitution more facile. nih.gov EDGs also increase the basicity of the pyridine nitrogen. numberanalytics.com

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and carbonyls (-COR) withdraw electron density from the ring via resonance (-R effect) and/or induction (-I effect). nih.gov This further deactivates the ring, making electrophilic substitution extremely difficult while simultaneously activating it for nucleophilic substitution. nih.gov

The position of the substituent is also critical in directing incoming reagents, a principle that applies to substituted pyridines just as it does to benzene derivatives. pearson.com

| Substituent Group | Electronic Effect | Influence on Pyridine Ring | Effect on Basicity |

|---|---|---|---|

| -NH₂ (Amino) | Strongly Activating (EDG) | Increases electron density (+R >> -I), facilitates electrophilic substitution. | Increases |

| -CH₃ (Methyl) | Weakly Activating (EDG) | Increases electron density (+I effect). | Increases |

| -CH=CH₂ (Vinyl) | Context-Dependent (Weakly Deactivating) | Can be polarized by the ring, acting as an electron-withdrawing group and a site for conjugate addition. thieme-connect.com | Decreases |

| -NO₂ (Nitro) | Strongly Deactivating (EWG) | Decreases electron density (-R, -I), hinders electrophilic substitution. | Decreases |

| -Cl (Chloro) | Deactivating (EWG) | Decreases electron density (-I > +R), but can donate via resonance. nih.gov | Decreases |

Influence of the Amine and Vinyl Groups on Ring Activation/Deactivation

N-Benzylamino Group (at C2): The 2-amino group is a powerful electron-donating group, activating the pyridine ring towards electrophilic substitution. pearson.com Its lone pair of electrons is delocalized into the aromatic system (+R effect), significantly increasing the electron density at the ortho (C3) and para (C5) positions relative to the amino group. This strong activating effect substantially mitigates the inherent electron deficiency of the pyridine ring. The presence of the benzyl group on the nitrogen (N-benzyl) provides steric bulk but does not fundamentally alter the strong electron-donating nature of the amine.

Vinyl Group (at C5): The electronic character of a vinyl substituent on a pyridine ring is complex. While it can participate in conjugation, the electron-withdrawing nature of the pyridine ring polarizes the vinyl group's π-system. thieme-connect.com This polarization creates an electron-deficient β-carbon, making the vinyl group itself a target for nucleophilic conjugate addition. thieme-connect.com In terms of its effect on the ring's aromatic substitution, it acts as a deactivating group, withdrawing electron density.

Summary of Substituent Effects on the Target Molecule:

The dominant activating influence is the N-benzylamino group at the C2 position, which strongly directs incoming electrophiles to the C3 and C5 positions. The C4-methyl group provides a minor ancillary activating effect. The C5-vinyl group is deactivating and introduces a competing reaction site for nucleophiles. Therefore, electrophilic substitution is predicted to occur preferentially at the C3 position, which is ortho to the strongly activating amino group and avoids the steric hindrance and electronic deactivation associated with the C5 position.

| Substituent | Position | Primary Electronic Effect | Impact on Ring Reactivity |

|---|---|---|---|

| N-Benzylamino | C2 | +R (Strong), -I (Moderate) | Strongly Activating; Directs Ortho/Para (to C3, C5) |

| Methyl | C4 | +I (Weak) | Weakly Activating |

| Vinyl | C5 | -I (Weak), -R (Weak) | Weakly Deactivating; Site for Conjugate Addition |

Investigating Rearrangement Reactions and Tautomerism (e.g., amino-imino resonance)

Beyond direct substitution reactions, the structure of N-Benzyl-4-methyl-5-vinylpyridin-2-amine is amenable to important isomeric transformations, namely tautomerism and potentially certain rearrangement reactions.

Amino-Imino Tautomerism:

A critical aspect of the chemistry of 2-aminopyridine derivatives is the existence of amino-imino tautomerism. acs.orgoxfordreference.com This is a form of prototropic tautomerism where a proton migrates between the exocyclic nitrogen and the ring nitrogen. mun.ca The compound can exist in equilibrium between the amino form (N-Benzyl-4-methyl-5-vinylpyridin-2-amine) and the imino form (N-Benzyl-4-methyl-5-vinyl-1H-pyridin-2-imine). researchgate.net

The position of this equilibrium can be influenced by several factors, including the solvent, temperature, and pH. researchgate.net In many cases, the amino tautomer is the more stable and predominant form in the ground state. However, the imino form can be significant and may be favored in certain environments or participate directly in reactions. nih.gov Studies on similar molecules have shown that this tautomerism can be induced by photo-irradiation. acs.org

Potential Rearrangement Reactions:

While no single, well-established named rearrangement is characteristic of this exact structure, its functional groups suggest potential pathways under specific conditions:

Vinyl Group Rearrangements: Vinylpyridines can undergo catalytic isomerization and other rearrangements. For instance, under certain ruthenium-catalyzed conditions, the vinyl group can participate in deoxygenative coupling reactions that involve rearrangement to form new carbon-carbon bonds. rsc.org

Electrocyclization: The conjugated system involving the vinyl group and the pyridine ring could potentially undergo photochemical or thermal electrocyclization reactions, leading to the formation of new fused-ring systems, although such reactions would require specific and likely energetic conditions.

Rearrangements via the N-Oxide: If the pyridine nitrogen were to be oxidized to an N-oxide, the molecule could become susceptible to rearrangements like the Boekelheide reaction. wikipedia.org This reaction involves the rearrangement of an α-alkyl-N-oxide (in this case, the 4-methyl group) to an acetoxymethylpyridine upon treatment with acetic anhydride, which can then be hydrolyzed to a hydroxymethylpyridine. wikipedia.org

These potential rearrangements are speculative for the title compound without direct experimental evidence but represent plausible reaction pathways based on the known chemistry of its constituent functional groups.

Strategic Derivatization and Functionalization of N Benzyl 4 Methyl 5 Vinylpyridin 2 Amine

Functionalization of the Vinyl Group

The exocyclic vinyl group at the C5 position is an electron-rich alkene, making it susceptible to a variety of addition and transformation reactions. Its reactivity is influenced by the electron-withdrawing nature of the pyridine (B92270) ring.

Hydroamination, the addition of an N-H bond across the carbon-carbon double bond, is an atom-economical method for synthesizing substituted ethylamine (B1201723) derivatives. acs.org For vinylpyridines, this reaction can proceed via several pathways.

Catalyst-free hydroamination of vinyl heteroarenes with various primary and secondary amines has been achieved efficiently in an aqueous medium at room temperature. rsc.org This approach typically yields the anti-Markovnikov addition product, where the nucleophilic amine adds to the terminal carbon of the vinyl group. Another strategy involves using cation exchange resins as heterogeneous catalysts for the hydroamination of vinylpyridines with both aliphatic and aromatic amines. epa.gov

Furthermore, transition-metal catalysis offers a powerful alternative. Zirconium complexes have been shown to catalyze the intermolecular hydroamination of 2-vinylpyridine. acs.org Mechanistic studies involving isolated intermediates support an aza-Michael-addition pathway. acs.org Rhodium complexes have also been successfully employed for the anti-Markovnikov hydroamination of vinylarenes, reacting with a variety of secondary amines to form the corresponding products in high yields. berkeley.edu

Table 1: Representative Hydroamination Reactions on Vinylarenes/Vinylpyridines

| Amine Nucleophile | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Pyrrolidine | Bis(ureate) zirconium complex | Anti-Markovnikov | acs.org |

| Morpholine | Rhodium-DPEphos complex | Anti-Markovnikov | berkeley.edu |

| Various primary/secondary amines | Suspended water, room temp. | Anti-Markovnikov | rsc.org |

| Aliphatic/Aromatic amines | Cation exchange resin | Not specified | epa.gov |

The vinyl group is expected to readily undergo electrophilic addition with halogens (e.g., Br₂, Cl₂) and hydrohalogens (e.g., HBr, HCl). The regioselectivity of hydrohalogenation would follow Markovnikov's rule under standard conditions, with the hydrogen atom adding to the terminal carbon and the halide to the carbon adjacent to the pyridine ring, stabilized by the aromatic system. Anti-Markovnikov addition could be achieved under radical conditions (e.g., HBr with peroxide).

While direct halogenation of the vinyl group is a standard transformation, halogenation of the pyridine ring itself is also a critical consideration. Direct electrophilic halogenation of pyridine is often challenging due to the ring's electron-deficient nature and requires harsh conditions. nih.govyoutube.com However, various methods have been developed, including gas-phase radical chlorination, which mainly yields 2-chloro and 2,6-dichloro derivatives. youtube.com More sophisticated methods using designed phosphine (B1218219) reagents allow for the selective halogenation of pyridines at the 4-position via displacement of a phosphonium (B103445) salt. nih.govchemrxiv.orgchemrxiv.org

The vinyl group can be selectively transformed through oxidation and reduction reactions.

Oxidation : Common oxidative transformations include epoxidation using peroxy acids (e.g., m-CPBA) to form an oxirane ring, dihydroxylation using reagents like osmium tetroxide or cold potassium permanganate (B83412) to yield a diol, and ozonolysis to cleave the double bond, producing a pyridine-5-carbaldehyde derivative. An example of a related transformation is the oxidation of poly(2-vinylpyridine) to produce the drug crezapine.

Reduction : The vinyl group can be selectively reduced to an ethyl group via catalytic hydrogenation. This is typically achieved using hydrogen gas (H₂) over a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). This transformation saturates the side chain without affecting the aromatic pyridine ring.

While direct phosphorylation of a vinyl group is not a common transformation, phosphorylation of pyridine derivatives is known, particularly in the context of post-translational modifications (PTMs) in proteomics and in the synthesis of phosphonium salts. acs.org Recently, advancements in proteomics have identified numerous lysine (B10760008) acylations and modifications, including phosphorylation. acs.org In synthetic chemistry, pyridines can be functionalized to form pyridine phosphonium salts. researchgate.net For the target molecule, it is conceivable that phosphorylation could be directed at the pyridine nitrogen or potentially at the amino group, rather than the vinyl substituent.

Chemical Modifications at the Pyridine Ring

The pyridine ring, particularly when substituted with an activating amino group, is a key target for functionalization to build molecular complexity.

Transition-metal-catalyzed C-H functionalization has become a powerful tool for modifying heterocycles like pyridine, avoiding the need for pre-activated substrates. acs.org The 2-aminopyridine (B139424) moiety is an excellent directing group, guiding the metal catalyst to specific C-H bonds and controlling regioselectivity. nih.govresearchgate.net

While the C2 position is often readily functionalized due to its proximity to the ring nitrogen, the directing effect of the amino group can enable functionalization at other, more distal positions. researchgate.netnih.gov For N-substituted 2-aminopyridines, functionalization often occurs at the C3 or C5 position. nih.gov Palladium catalysis, for instance, has been used for the highly regioselective C5-arylation and C5-olefination of N-alkyl-2-aminopyrimidine cores. rsc.org Similarly, ruthenium(II) catalysis can achieve site-selective olefinic C-H bond functionalization. acs.org Cobalt-catalyzed reactions using a 2-aminopyridine directing group have also been developed for C-H functionalization and annulation processes. researchgate.net

Table 2: C-H Functionalization Strategies for Aminopyridine/Pyrimidine Cores

| Catalytic System | Directing Group | Position(s) Functionalized | Transformation | Reference |

|---|---|---|---|---|

| Palladium (Pd) | N-alkyl-2-amino | C5 | Arylation / Olefination | rsc.org |

| Ruthenium (Ru) | Quinazolinone (from 2-amino) | Olefinic C-H | Annulation | acs.org |

| Cobalt (Co) | 2-aminopyridine | ortho C-H | Annulation | researchgate.net |

| Rhodium (Rh) | 2-aminopyridine | C3 | Alkenylation | nih.gov |

A comprehensive search of scientific literature and chemical databases has revealed no specific information or published research on the chemical compound N-Benzyl-4-methyl-5-vinylpyridin-2-amine .

Consequently, it is not possible to generate a scientifically accurate and detailed article based on the provided outline. The required information for the specified sections and subsections—including cross-coupling reactions, transformations of the amine functionality, and selective derivatization methodologies for this particular compound—does not appear to be available in published scientific literature.

While the search results contain information on related chemical structures and reaction types, such as the quaternization of poly(4-vinyl pyridine) researchgate.netnih.govrsc.org, the sulfonylation of various amines researchgate.net, and the cross-coupling of different benzylic amines nih.gov, none of these sources specifically address N-Benzyl-4-methyl-5-vinylpyridin-2-amine. Adhering to the strict requirement to focus solely on the requested compound and to maintain scientific accuracy prevents the extrapolation of data from these different molecules.

Therefore, the request to generate an article on "N-Benzyl-4-methyl-5-vinylpyridin-2-amine" cannot be fulfilled due to the absence of the necessary source material.

Advanced Characterization Methodologies for N Benzyl 4 Methyl 5 Vinylpyridin 2 Amine and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the cornerstone for the molecular-level investigation of N-Benzyl-4-methyl-5-vinylpyridin-2-amine, providing unambiguous evidence for its covalent structure and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For N-Benzyl-4-methyl-5-vinylpyridin-2-amine, ¹H and ¹³C NMR would provide a detailed map of the proton and carbon environments, respectively.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The benzyl (B1604629) group would display signals in the aromatic region (typically δ 7.2-7.4 ppm) for its five protons and a characteristic singlet or doublet for the methylene (B1212753) (-CH₂) protons adjacent to the nitrogen. The pyridine (B92270) ring protons would appear as singlets, given their isolated positions. The vinyl group protons would present as a characteristic set of doublet of doublets (dd) for the geminal and cis/trans coupled protons. The methyl group protons would appear as a singlet in the upfield region (around δ 2.2 ppm), and the amine (N-H) proton would show a broad singlet that can vary in chemical shift depending on solvent and concentration. Data from the related compound 4-Methylpyridin-2-amine shows proton signals at δ 7.81, 6.37, and 6.20 ppm for the pyridine ring, and at δ 2.16 ppm for the methyl group. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum would complement the ¹H NMR data by showing a signal for each unique carbon atom. The pyridine ring carbons would resonate at specific shifts, with the carbon bearing the amino group appearing at a lower field. For instance, in 4-methylpyridin-2-amine, the pyridine carbons appear at δ 159.5, 148.6, 147.9, 122.0, and 112.9 ppm. chemicalbook.com The benzyl group would contribute five signals in the aromatic region (δ 127-139 ppm) and one for the methylene carbon. The vinyl group carbons would show two distinct signals, and the methyl carbon would appear at a high field (around δ 21 ppm).

Table 1: Predicted ¹H NMR Chemical Shifts for N-Benzyl-4-methyl-5-vinylpyridin-2-amine Predicted values based on analogous structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Pyridine-H3 | ~6.4 - 6.6 | s |

| Pyridine-H6 | ~7.9 - 8.1 | s |

| Benzyl-ArH | ~7.2 - 7.4 | m |

| Benzyl-CH₂ | ~4.4 - 4.6 | s or d |

| Vinyl-CH= | ~6.5 - 6.7 | dd |

| Vinyl-=CH₂ (trans) | ~5.7 - 5.9 | dd |

| Vinyl-=CH₂ (cis) | ~5.2 - 5.4 | dd |

| 4-Methyl-CH₃ | ~2.2 - 2.4 | s |

| Amine-NH | Variable | br s |

Table 2: Predicted ¹³C NMR Chemical Shifts for N-Benzyl-4-methyl-5-vinylpyridin-2-amine Predicted values based on analogous structures.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyridine C2 (C-NH) | ~158 - 160 |

| Pyridine C3 | ~105 - 108 |

| Pyridine C4 (C-CH₃) | ~148 - 150 |

| Pyridine C5 (C-Vinyl) | ~125 - 128 |

| Pyridine C6 | ~147 - 149 |

| Benzyl C (quaternary) | ~138 - 140 |

| Benzyl CH (ortho, meta, para) | ~127 - 129 |

| Benzyl-CH₂ | ~48 - 50 |

| Vinyl-CH= | ~135 - 137 |

| Vinyl-=CH₂ | ~115 - 117 |

| 4-Methyl-CH₃ | ~18 - 21 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the various functional groups within a molecule by measuring the absorption of infrared radiation. For N-Benzyl-4-methyl-5-vinylpyridin-2-amine, the IR spectrum would provide clear evidence for its key structural components.

The spectrum would be expected to show a characteristic N-H stretching vibration for the secondary amine group, typically in the range of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations from both the pyridine and benzyl rings would appear just above 3000 cm⁻¹. The aliphatic C-H stretches of the methyl and benzyl methylene groups would be observed just below 3000 cm⁻¹.

Key absorptions for the double bonds would include C=C stretching vibrations for the aromatic rings (around 1600-1450 cm⁻¹) and a distinct C=C stretching band for the vinyl group (around 1640 cm⁻¹). C-N stretching vibrations are expected in the 1350-1250 cm⁻¹ region. Out-of-plane C-H bending vibrations would give further information about the substitution patterns of the aromatic rings. For comparison, the IR spectrum of 2-aminopyridine (B139424) shows characteristic bands for the amine and pyridine ring structures. nist.govchemicalbook.com The spectrum for N-benzyl-2-(4-chlorophenyl)acetamide also provides reference points for N-H and C=O (amide) stretches, which are related to the amine functionality. researchgate.net

Table 3: Expected IR Absorption Bands for N-Benzyl-4-methyl-5-vinylpyridin-2-amine Predicted values based on characteristic group frequencies.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Secondary Amine (N-H) | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (CH₃, CH₂) | Stretch | 2850 - 3000 |

| Vinyl C=C | Stretch | ~1640 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-N | Stretch | 1250 - 1350 |

| C-H Bending (out-of-plane) | Bend | 690 - 900 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. N-Benzyl-4-methyl-5-vinylpyridin-2-amine, with its combination of a substituted pyridine ring and a benzyl group, is expected to exhibit distinct absorption bands.

The pyridine ring itself has characteristic π→π* transitions. The presence of the amino, methyl, and vinyl substituents will cause a red shift (shift to longer wavelengths) of these absorptions compared to unsubstituted pyridine. The vinyl group extends the conjugation of the system, which should also contribute to this shift. Studies on poly(4-vinylpyridine) show a characteristic band around 260 nm due to the aromatic pyridine ring. researchgate.net The electronic absorption spectra of various substituted pyridines are sensitive to the nature and position of substituents. mdpi.com Furthermore, interactions of pyridine with different chemical environments, such as acid sites, can be monitored by changes in the UV-Vis spectrum. rsc.org The benzyl group also has its own set of π→π* transitions, which would likely overlap with those of the pyridine system.

Table 4: Predicted UV-Vis Absorption Maxima (λ_max) for N-Benzyl-4-methyl-5-vinylpyridin-2-amine Predicted values based on analogous structures and chromophores.

| Electronic Transition | Associated Chromophore | Predicted λ_max (nm) |

| π→π | Substituted Pyridine Ring | ~260 - 280 |

| π→π | Benzyl Ring | ~255 - 270 |

| n→π* | Pyridine Nitrogen | ~300 - 330 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For N-Benzyl-4-methyl-5-vinylpyridin-2-amine, MS would be used to determine the molecular weight and confirm the molecular formula.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion (M⁺), allowing for the unambiguous determination of the elemental composition, C₁₅H₁₆N₂.

Fragmentation Analysis: In electron ionization (EI) mass spectrometry, the molecular ion will undergo fragmentation, providing valuable structural information. A common fragmentation pathway for N-benzylpyridine derivatives is the cleavage of the C-N bond between the benzyl carbon and the amine nitrogen. researchgate.netresearchgate.net This would lead to the formation of a stable benzyl cation (C₇H₇⁺) at m/z = 91, which is often a prominent peak. Another likely fragmentation is the loss of a hydrogen atom to give an [M-1]⁺ peak. The fragmentation of the pyridine ring could also occur, though the cleavage of the benzylic bond is typically a major pathway for such structures. libretexts.orgmiamioh.edu

Table 5: Predicted Key Mass Spectrometry Fragments for N-Benzyl-4-methyl-5-vinylpyridin-2-amine Predicted values based on common fragmentation patterns.

| m/z | Proposed Fragment Ion | Formula |

| 224 | Molecular Ion [M]⁺ | [C₁₅H₁₆N₂]⁺ |

| 223 | [M-H]⁺ | [C₁₅H₁₅N₂]⁺ |

| 133 | [M - C₇H₇]⁺ (Loss of benzyl) | [C₈H₉N₂]⁺ |

| 91 | Benzyl cation | [C₇H₇]⁺ |

Chromatographic Separation and Analysis Techniques

Chromatographic methods are essential for separating the target compound from reaction mixtures, byproducts, or impurities, and for quantifying its purity.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. N-Benzyl-4-methyl-5-vinylpyridin-2-amine, with a predicted molecular weight of 224.3 g/mol , should be sufficiently volatile for GC analysis, potentially after derivatization to improve thermal stability and peak shape.

The choice of column is critical; a mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms), is often suitable for the analysis of pyridine derivatives. mdpi.comresearchgate.net The basic nature of the amine group can sometimes lead to peak tailing on standard silica-based columns. Using columns designed for amine analysis or employing derivatization techniques, such as silylation, can mitigate this issue. mdpi.com

GC coupled with a mass spectrometer (GC-MS) would be the ideal configuration. mdpi.comtandfonline.com This would allow for the separation of the compound from a mixture, and the subsequent acquisition of its mass spectrum would provide positive identification by matching the retention time and fragmentation pattern with a known standard.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of N-Benzyl-4-methyl-5-vinylpyridin-2-amine and its derivatives. This method is particularly valued for its high resolution, sensitivity, and speed, making it an indispensable tool for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions.

In the analysis of N-benzyl substituted 1,4-dihydropyridine (B1200194) derivatives, which share structural similarities with the target compound, HPLC has been effectively used to confirm the purity of the final products. For instance, studies on novel N-benzyl 1,4-dihydropyridine amphiphiles have reported purities of at least 97%, as determined by HPLC analysis. nih.gov This underscores the capability of HPLC to separate the main compound from by-products and starting materials.

The separation in HPLC is based on the differential partitioning of the analyte between a stationary phase (packed in a column) and a mobile phase (a liquid solvent). For compounds like N-Benzyl-4-methyl-5-vinylpyridin-2-amine, a reverse-phase HPLC method is commonly employed. In this setup, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water, often with additives like trifluoroacetic acid to improve peak shape.

A typical HPLC analysis would involve dissolving a small amount of the sample in a suitable solvent and injecting it into the HPLC system. The components of the sample are then separated based on their affinity for the stationary phase. The retention time, the time it takes for a specific compound to travel from the injector to the detector, is a characteristic feature used for identification. The area under the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantification.

Table 1: Illustrative HPLC Parameters for Analysis of N-Benzyl-Pyridine Derivatives

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% TFA) |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis Diode Array Detector (DAD) at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

This table represents typical starting conditions for method development for the analysis of N-benzyl-pyridine derivatives and is not based on a specific analysis of N-Benzyl-4-methyl-5-vinylpyridin-2-amine.

Size Exclusion Chromatography (SEC)

Size Exclusion Chromatography (SEC), also known as gel permeation chromatography (GPC), is a chromatographic technique that separates molecules based on their size (hydrodynamic volume) in solution. While HPLC is primarily used for small molecules, SEC is particularly powerful for characterizing polymers and macromolecules. In the context of N-Benzyl-4-methyl-5-vinylpyridin-2-amine, SEC is most relevant for the analysis of its polymeric derivatives, such as poly(4-vinylpyridine).

The vinyl group in N-Benzyl-4-methyl-5-vinylpyridin-2-amine makes it a monomer that can undergo polymerization to form a polymer with a repeating pyridine-based unit. SEC is the standard method to determine the molecular weight distribution (including the number average molecular weight, Mn, and the weight average molecular weight, Mw) and the polydispersity index (PDI = Mw/Mn) of the resulting polymers. A narrow PDI is often indicative of a well-controlled polymerization process.

The principle of SEC involves passing the polymer solution through a column packed with porous gel beads. Larger molecules cannot enter the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can penetrate the pores to varying extents depending on their size, leading to a longer path and later elution.

For poly(vinylpyridine) derivatives, SEC is often performed at elevated temperatures using polar aprotic solvents like N-methyl-2-pyrrolidinone (NMP) as the mobile phase to ensure the dissolution of the polymer and to prevent interactions with the column packing material. acs.org

Table 2: Typical SEC System for Poly(vinylpyridine) Derivatives

| Parameter | Description |

| Instrument | Integrated GPC/SEC System |

| Columns | Set of cross-linked polystyrene-divinylbenzene columns |

| Mobile Phase | N-methyl-2-pyrrolidinone (NMP) with additives (e.g., LiBr) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Temperature | 70-80 °C |

| Detector | Refractive Index (RI) and/or Light Scattering (LS) |

| Calibration | Polystyrene or Poly(methyl methacrylate) standards |

This table outlines a typical setup for the SEC analysis of poly(vinylpyridine) derivatives, providing a framework for the characterization of polymers derived from N-Benzyl-4-methyl-5-vinylpyridin-2-amine.

X-ray Crystallography for Solid-State Structure Determination

The process involves growing a high-quality single crystal of the compound, which can be a challenging step. This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, the electron density map of the molecule can be calculated, and from this, the atomic positions can be determined.

While a crystal structure for N-Benzyl-4-methyl-5-vinylpyridin-2-amine is not publicly available, data from closely related compounds such as N-benzylpyridin-2-amine and other N-benzyl derivatives provide insight into the expected structural features. nih.gov For instance, in the crystal structure of N-benzylpyridin-2-amine, the benzyl and pyridyl rings are not coplanar, exhibiting a significant dihedral angle between them. nih.gov The crystal packing is often stabilized by intermolecular interactions such as hydrogen bonds and C-H···π interactions. nih.gov

Table 3: Crystallographic Data for a Representative N-Benzyl-Pyridine Derivative (N-benzylpyridin-2-amine)

| Parameter | Value |

| Chemical Formula | C₁₂H₁₂N₂ |

| Formula Weight | 184.24 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9014 (16) |

| b (Å) | 8.025 (2) |

| c (Å) | 10.561 (3) |

| α (°) | 95.471 (4) |

| β (°) | 91.244 (4) |

| γ (°) | 94.779 (3) |

| Volume (ų) | 495.9 (2) |

| Z | 2 |

| Temperature (K) | 296 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Final R-factor | 0.042 |

Data from the crystallographic study of N-benzylpyridin-2-amine. nih.gov This table serves as an example of the detailed structural information that can be obtained from a single-crystal X-ray diffraction analysis.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements in a sample. It is a crucial method for verifying the elemental composition of a newly synthesized compound, providing strong evidence for its proposed chemical formula. For N-Benzyl-4-methyl-5-vinylpyridin-2-amine (C₁₅H₁₆N₂), elemental analysis would be used to confirm the ratio of these elements in the purified sample.

The technique typically involves the combustion of a small, precisely weighed amount of the substance in a stream of oxygen. The combustion products, such as carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂), are collected and quantified. From the amounts of these products, the percentage of C, H, and N in the original sample can be calculated.

The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula. A close agreement between the experimental and theoretical values (typically within ±0.4%) is considered a strong confirmation of the compound's purity and elemental composition. This technique is often used in conjunction with spectroscopic methods (NMR, IR, Mass Spectrometry) and X-ray crystallography to provide a complete characterization of a new chemical entity.

Table 4: Theoretical vs. Expected Elemental Analysis Data for N-Benzyl-4-methyl-5-vinylpyridin-2-amine (C₁₅H₁₆N₂)

| Element | Theoretical Mass % | Expected Experimental Range (%) |

| Carbon (C) | 80.32 | 79.92 - 80.72 |

| Hydrogen (H) | 7.19 | 6.79 - 7.59 |

| Nitrogen (N) | 12.49 | 12.09 - 12.89 |

This table presents the calculated theoretical elemental composition of N-Benzyl-4-methyl-5-vinylpyridin-2-amine and the generally accepted range for experimental results to be considered in agreement.

Computational and Theoretical Investigations of N Benzyl 4 Methyl 5 Vinylpyridin 2 Amine

Structure-Reactivity Relationships: Predictive Modeling

No predictive models or QSAR (Quantitative Structure-Reactivity Relationship) studies for N-Benzyl-4-methyl-5-vinylpyridin-2-amine have been published in the reviewed sources.

It is important to note that while research exists on related structures, such as other substituted pyridine (B92270) or benzylamine (B48309) derivatives, the specific combination of functional groups in N-Benzyl-4-methyl-5-vinylpyridin-2-amine has not been the subject of published computational and theoretical investigations according to the performed search.

Mechanistic Insights from Computational Studies

Due to the absence of direct computational studies on N-Benzyl-4-methyl-5-vinylpyridin-2-amine, mechanistic insights must be inferred from theoretical investigations of analogous structures and relevant reactive functional groups. Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool to understand reaction mechanisms, transition states, and the influence of structural modifications on reactivity.

Influence of the 4-Methyl Group on Reactivity:

Computational studies on substituted pyridines have demonstrated that the position of a methyl group significantly impacts the thermodynamics and kinetics of reactions. A study on the acceptorless dehydrogenation of methylpiperidine isomers revealed that a methyl group at the 2-position enhances reactivity by stabilizing the aromatic product and lowering the activation barrier. nih.gov Conversely, a methyl group at the 3-position was found to be the least effective in promoting the reaction. nih.gov While this study focused on a different reaction, it highlights the principle that the 4-methyl group in N-Benzyl-4-methyl-5-vinylpyridin-2-amine is expected to influence the electronic properties and reactivity of the pyridine ring through inductive and hyperconjugative effects. These effects can modulate the nucleophilicity of the ring nitrogen and the exocyclic amine, as well as influence the reactivity of the vinyl group.

Reactivity of the Vinyl Group:

The vinyl group attached to the pyridine ring is susceptible to various reactions, most notably electrophilic additions. Early studies on 2- and 4-vinylpyridines indicated their reactivity towards electrophiles. acs.org Computational studies on similar systems can provide quantitative insights into the mechanism of such reactions. For instance, DFT calculations could elucidate the structure of the intermediate carbocation formed upon protonation or addition of another electrophile to the vinyl group. The stability of this carbocation would be influenced by the electronic effects of the pyridine ring and its substituents. The nitrogen atom in the pyridine ring can act as an electron-withdrawing group, which would affect the electron density of the vinyl group's double bond and its susceptibility to electrophilic attack.

Reactivity of the N-Benzyl-2-amine Moiety:

The N-benzyl-2-amine portion of the molecule presents several potential reaction pathways that can be investigated computationally.

N-Debenzylation: The removal of the benzyl (B1604629) group is a common transformation for N-benzylamines. Computational studies can model the reaction energetics of various debenzylation methods, such as hydrogenolysis or oxidative cleavage. researchgate.net For instance, DFT calculations can determine the transition state energies for the cleavage of the benzylic C-N bond, providing insights into the reaction's feasibility and kinetics under different conditions. researchgate.net

Oxidation of the Amine: The secondary amine is susceptible to oxidation. Computational studies on the oxidation of benzylamine analogs by enzymes like monoamine oxidase have utilized quantum chemical methods to investigate the reaction mechanism. researchgate.net These studies suggest that the reaction can proceed through a polar nucleophilic mechanism, and the reaction rate is influenced by the electronic properties of the substituents on the benzyl group. researchgate.net Similar computational approaches could be applied to N-Benzyl-4-methyl-5-vinylpyridin-2-amine to predict its oxidative stability and potential metabolites.

Further Functionalization: The exocyclic amine can also undergo further reactions, such as acylation or alkylation. Computational models can predict the relative reactivity of the amine nitrogen versus the pyridine nitrogen, helping to understand the regioselectivity of such reactions.

Hypothetical Reaction Pathway Analysis:

A hypothetical reaction, such as the electrophilic addition of a generic acid (H-X) to the vinyl group, can be computationally modeled to provide mechanistic details. The following table outlines the kind of data that could be generated from such a study.

| Parameter | Description | Hypothetical Computational Insight |

| Reactant Geometry | Optimized ground state geometry of N-Benzyl-4-methyl-5-vinylpyridin-2-amine and H-X. | Bond lengths, bond angles, and dihedral angles would be determined. The planarity of the pyridine ring and the orientation of the substituents would be established. |

| Transition State (TS) | Geometry of the highest energy point along the reaction coordinate for the addition of H+ to the vinyl group. | The structure of the transition state would reveal the nature of the bond-forming and bond-breaking processes. Key distances, such as the forming C-H bond and the breaking H-X bond, would be quantified. |

| Activation Energy (ΔE‡) | The energy difference between the transition state and the reactants. | A calculated value for the activation energy would provide a quantitative measure of the reaction's kinetic barrier. |

| Intermediate Geometry | Optimized geometry of the resulting carbocation intermediate. | The structure would show the charge distribution and the geometry around the newly formed sp3 carbon and the carbocationic center. |

| Reaction Energy (ΔErxn) | The overall energy change from reactants to products. | A negative value would indicate an exothermic reaction, while a positive value would indicate an endothermic reaction. |

This table is illustrative and based on hypothetical computational studies, as no direct data for N-Benzyl-4-methyl-5-vinylpyridin-2-amine was found.

Applications in Advanced Organic Synthesis and Materials Science

N-Benzyl-4-methyl-5-vinylpyridin-2-amine as a Core Scaffold for Complex Molecule Synthesis

The structural framework of N-Benzyl-4-methyl-5-vinylpyridin-2-amine makes it an ideal scaffold for the synthesis of complex molecules, particularly in the development of new pharmaceutical agents. While direct research on this specific compound is limited, the utility of its constituent parts is well-documented in related molecules. For instance, N-benzyl-pyridin-amine structures are recognized as important building blocks in medicinal chemistry. evitachem.com A related isomer, N-benzyl-4-methylpyridin-3-amine, serves as a precursor for various pharmaceutical compounds, especially those targeting central nervous system disorders. evitachem.com

Furthermore, the broader class of N-benzyl-amine substituted heterocycles has been successfully employed in creating potent bioactive molecules. Research into N-benzyl-2-phenylpyrimidin-4-amine derivatives led to the discovery of powerful inhibitors for the USP1/UAF1 deubiquitinase complex, which is a target for anticancer therapies. nih.gov Similarly, complex structures like 2-amino-4-methyl-5-phenylethyl substituted-7-N-benzyl-pyrrolo[2,3-d]pyrimidines have been synthesized and shown to possess significant antitumor and antimitotic activity. nih.gov These examples underscore the potential of the N-benzyl-4-methyl-pyridin-2-amine core as a foundational element for constructing elaborate, biologically active compounds. The vinyl group adds another layer of synthetic versatility, allowing for its integration into larger molecules through addition reactions.

Integration into Polymeric Materials

The presence of a polymerizable vinyl group allows N-Benzyl-4-methyl-5-vinylpyridin-2-amine to be integrated into various polymeric materials, imparting specific functions and properties to the resulting polymers.